molecular formula C7H14N2O3 B13999512 Tert-butyl 3-hydrazinyl-3-oxopropanoate

Tert-butyl 3-hydrazinyl-3-oxopropanoate

Cat. No.: B13999512
M. Wt: 174.20 g/mol
InChI Key: GSDYDILMUGQJLB-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydrazinyl-3-oxopropanoate is a hydrazine-containing ester derivative characterized by a tert-butyl ester group, a hydrazinyl moiety, and a ketopropanoate backbone. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as coumarin-quinone hybrids and pyridazinones. Its structure enables participation in condensation reactions, where the hydrazine group reacts with carbonyl compounds (e.g., aldehydes or ketones) to form hydrazones or heterocyclic frameworks .

The tert-butyl group enhances steric bulk and stability compared to smaller esters (e.g., ethyl or methyl), making it advantageous in multi-step syntheses requiring acid- or base-resistant protecting groups . Spectral characterization via HRMS, IR, and NMR confirms its structure, with distinct signals for the tert-butyl group (e.g., a singlet at ~1.4 ppm in $^{1}\text{H-NMR}$) and the hydrazine-oxopropanoate backbone .

Properties

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

IUPAC Name

tert-butyl 3-hydrazinyl-3-oxopropanoate

InChI

InChI=1S/C7H14N2O3/c1-7(2,3)12-6(11)4-5(10)9-8/h4,8H2,1-3H3,(H,9,10)

InChI Key

GSDYDILMUGQJLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD12756181 involves several steps, each requiring specific reagents and conditions. One common method involves the reaction of precursor compounds under controlled temperature and pressure conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. The exact synthetic route can vary depending on the desired purity and yield of the final product.

Industrial Production Methods

In an industrial setting, the production of MFCD12756181 is scaled up using large reactors and continuous flow systems. The process involves the careful control of reaction parameters to ensure consistent quality and high yield. Industrial production methods often include purification steps such as crystallization or distillation to remove impurities and obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

MFCD12756181 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

The reactions involving MFCD12756181 typically require specific reagents and conditions:

    Oxidation: Requires oxidizing agents and often an acidic or basic medium.

    Reduction: Involves reducing agents and may require an inert atmosphere to prevent unwanted side reactions.

    Substitution: Utilizes halogenating agents or nucleophiles, often under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

MFCD12756181 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD12756181 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The primary structural analogs of tert-butyl 3-hydrazinyl-3-oxopropanoate include esters with varying alkyl groups (methyl, ethyl) or substituents on the propanoate chain. Key examples are:

Compound Name Ester Group Key Substituent(s) Applications
This compound tert-butyl Hydrazinyl, ketopropanoate Synthesis of coumarin-quinone hybrids, pyridazinones
Ethyl 3-hydrazinyl-3-oxopropanoate Ethyl Hydrazinyl, ketopropanoate Precursor for hydrazones and azetidines
Methyl 3-hydrazinyl-3-oxopropanoate Methyl Hydrazinyl, ketopropanoate Less common due to lower stability
Tert-butyl 3-oxo-3-phenylpropanoate tert-butyl Phenyl, ketopropanoate Used in aromatic ketone syntheses

Key Observations :

  • Steric Effects : The tert-butyl group introduces significant steric hindrance, slowing reaction kinetics in condensation reactions compared to ethyl or methyl esters. For example, tert-butyl derivatives may require prolonged reflux or higher temperatures to achieve yields comparable to ethyl analogs .
  • Stability : Tert-butyl esters are more resistant to hydrolysis under acidic or basic conditions, making them preferable in multi-step syntheses. Ethyl and methyl esters, while more reactive, are prone to premature cleavage .
  • Solubility: Tert-butyl derivatives exhibit higher lipophilicity, enhancing solubility in non-polar solvents (e.g., dichloromethane) but reducing aqueous solubility. Ethyl esters balance polarity for reactions in ethanol or methanol .
Hydrazone Formation
  • Ethyl 3-hydrazinyl-3-oxopropanoate reacts efficiently with aldehydes (e.g., salicylaldehyde) under mild conditions (reflux in ethanol, 2 hours) to form hydrazones, as demonstrated in the synthesis of coumarin-quinone hybrids .
  • This compound requires catalytic acid (e.g., trifluoroacetic acid) and extended reaction times due to steric hindrance from the tert-butyl group .

Physical and Spectral Properties

Property This compound Ethyl 3-hydrazinyl-3-oxopropanoate Methyl 3-hydrazinyl-3-oxopropanoate
Molecular Weight (g/mol) ~215.3 ~174.1 ~160.1
Boiling Point Higher (decomposes before boiling) ~150–160°C ~120–130°C
$^{1}\text{H-NMR}$ δ 1.4 (s, 9H, tert-butyl) δ 1.2 (t, 3H, CH$3$), 4.1 (q, 2H, OCH$2$) δ 3.7 (s, 3H, OCH$_3$)
Solubility High in DCM, low in water Moderate in ethanol/water High in methanol, low in water

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